8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a synthetic compound that belongs to the benzodiazepine class, which is widely recognized for its psychoactive properties. The compound features a bromine atom at the 8th position and a tetrahydro structure that includes a fused benzene ring system. Benzodiazepines are primarily utilized in treating various neurological disorders, particularly anxiety and insomnia. The molecular formula of this compound is with a molecular weight of approximately 227.1 g/mol .
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is classified as a psychoactive drug due to its effects on the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and resulting in sedative and anxiolytic properties.
The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one. This reaction is performed using bromine or a bromine-containing reagent under controlled conditions. Common solvents include dichloromethane or chloroform, with the reaction temperature maintained at room temperature to prevent decomposition of the product.
In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Automated systems facilitate precise control over reaction parameters, enhancing efficiency and scalability .
The molecular structure of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can be represented by the following structural data:
Property | Data |
---|---|
Molecular Formula | C9H11BrN2 |
Molecular Weight | 227.1 g/mol |
IUPAC Name | 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
InChI | InChI=1S/C9H11BrN2/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7/h1-3,11H,... |
InChI Key | FUBCIHPCOHLNAM-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C=C(C=C2)Br)NC(=O)CN1 |
This structure highlights the presence of the bromine atom at the 8th position and its tetrahydro configuration .
The primary chemical reactions involving 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine include bromination reactions that introduce the bromine substituent into the benzodiazepine framework. These reactions are typically carried out in organic solvents under controlled conditions to optimize yield and purity .
The compound may also undergo various transformations typical of benzodiazepines such as oxidation or further halogenation depending on the reagents used.
The mechanism of action for 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances GABA's inhibitory effects. This interaction leads to sedative effects and reduced anxiety levels. Research indicates that variations in substituents like bromine can significantly alter binding affinity and selectivity for different receptor subtypes .
The physical and chemical properties of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Density | Not specified |
These properties are crucial for understanding how the compound behaves in various environments and its potential applications in research and medicine .
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems through interactions with neurotransmitter receptors.
Medicine: Ongoing research explores its therapeutic uses in treating neurological disorders such as anxiety and insomnia.
Industry: It plays a role in developing new pharmaceuticals and serves as a reference compound in analytical chemistry .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4